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Compound of Interest

Compound Name: 7-Oxooctanal

Cat. No.: B14670936

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization
of 7-oxooctanal (CAS No. 36219-80-4), a bifunctional organic compound featuring both an
aldehyde and a ketone moiety. This document details the expected spectroscopic data from
Nuclear Magnetic Resonance (*H and 3C NMR), Infrared (IR) Spectroscopy, and Mass
Spectrometry (MS). The information herein is intended to aid in the identification, purification,
and quality control of 7-oxooctanal in research and development settings.

Chemical Structure and Properties
« IUPAC Name: 7-oxooctanal[1]

« Molecular Formula: CsH1402[1][2]

« Molecular Weight: 142.20 g/mol [2]

« CAS Number: 36219-80-4[2][3]

Spectroscopic Data

Due to the limited availability of public experimental spectra, the following sections present a
combination of predicted data and expected spectral features based on the chemical structure
of 7-oxooctanal.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule.

The predicted *H NMR spectrum of 7-oxooctanal in CDCIs would exhibit distinct signals

corresponding to the different proton environments.

Chemical Shift (8)

Multiplicity Number of Protons  Assignment
(ppm)
~9.77 Triplet 1H -CHO (Aldehyde)
~2.42 Triplet 2H -CH2-CHO
~2.14 Singlet 3H -C(O)CHs (Ketone)
~2.45 Triplet 2H -CH2-C(O)CHs
~1.60-1.70 Multiplet 4H -CH2-CH2-CH2-
~1.30-1.40 Multiplet 2H -CH2- in middle

The predicted 13C NMR spectrum provides information on the carbon skeleton of the molecule.

Chemical Shift (d) (ppm)

Carbon Assignment

~202.4 C=0 (Aldehyde)
~208.9 C=0 (Ketone)
~43.9 -CH2-CHO
~43.8 -CH2-C(O)CHs
~29.9 -C(O)CHs

~29.1 Methylene Chain
~24.3 Methylene Chain
~21.9 Methylene Chain
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Infrared (IR) Spectroscopy

The IR spectrum of 7-oxooctanal is characterized by the presence of two distinct carbonyl
stretching frequencies.

Wavenumber (cm—?) Functional Group Description

Strong, sharp absorption
~1725 C=0 (Aldehyde) characteristic of an aliphatic

aldehyde carbonyl stretch.

Strong, sharp absorption
~1715 C=0 (Ketone) characteristic of an aliphatic

ketone carbonyl stretch.

Two weak to medium bands
characteristic of the C-H

~2720 and ~2820 C-H (Aldehyde) stretch of the aldehyde
functional group (Fermi
doublets).

Medium to strong absorptions
2850-2960 C-H (Aliphatic) from the C-H stretching of the

methylene and methyl groups.

] ) Bending vibrations for the
1350-1470 C-H (Aliphatic)
methylene and methyl groups.

Mass Spectrometry (MS)

Mass spectrometry of 7-oxooctanal would provide information on its molecular weight and
fragmentation pattern.
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miz lon Description

Molecular ion peak,
142 [M]* corresponding to the molecular
weight of 7-oxooctanal. This

peak may be of low intensity.

107 (M-CHs* Loss of a methyl group from
- 3
the ketone side.

99 [M-CHsCO]* Loss of an acetyl radical.

Result of a McLafferty
rearrangement involving the
ketone carbonyl group, leading
58 [C3HeO] e to the enol radical cation of
acetone. This is often a
prominent peak for methyl

ketones.

43 (CHsCOJ* Acetyl cation, a very common
3
fragment for methyl ketones.

29 [CHOJ* Formyl cation from the
aldehyde terminus.

Experimental Protocols

The following are general experimental protocols for the spectroscopic analysis of 7-
oxooctanal.

NMR Spectroscopy

Sample Preparation:
o Weigh approximately 10-20 mg of purified 7-oxooctanal.

e Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d,
CDCls).
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o Transfer the solution to a clean, dry 5 mm NMR tube.

 If necessary, filter the solution through a small plug of glass wool in a Pasteur pipette to
remove any particulate matter.

e Cap the NMR tube securely.

Data Acquisition (*H and 3C):

Insert the NMR tube into the spectrometer's probe.
e Lock the spectrometer on the deuterium signal of the solvent.
« Shim the magnetic field to achieve optimal homogeneity.

e Acquire the *H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition
time, relaxation delay).

e Acquire the proton-decoupled 3C NMR spectrum. A larger number of scans will be required
for 13C due to its lower natural abundance and sensitivity.

e Process the acquired data (Fourier transformation, phase correction, and baseline
correction).

» Reference the spectra using the residual solvent peak (e.g., CDCIs at 7.26 ppm for *H and
77.16 ppm for 13C).

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

e Place a small drop of 7-oxooctanal onto the surface of a clean, dry salt plate (e.g., NaCl or
KBr).

o Carefully place a second salt plate on top, spreading the liquid into a thin, uniform film.
e Mount the salt plates in the spectrometer's sample holder.

Data Acquisition:
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Record a background spectrum of the empty sample compartment.

Place the sample holder with the prepared salt plates into the beam path.

Acquire the IR spectrum over the desired range (typically 4000-400 cm~1).

The resulting spectrum should be displayed in terms of transmittance or absorbance.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

o Prepare a dilute solution of 7-oxooctanal in a volatile organic solvent (e.g., dichloromethane
or ethyl acetate) at a concentration of approximately 1 mg/mL.

» Further dilute the stock solution as necessary to be within the linear range of the instrument.

Data Acquisition:

Inject a small volume (e.g., 1 uL) of the prepared solution into the GC inlet.

The sample is vaporized and separated on a capillary column (e.g., a non-polar column like
DB-5ms). A suitable temperature program should be used to ensure good separation.

The separated components elute from the column and enter the mass spectrometer.

Acquire mass spectra using electron ionization (El) at 70 eV over a mass range of, for
example, m/z 20-200.

Visualizations
Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a
chemical compound like 7-oxooctanal.
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Spectroscopic Analysis

Mass Spectrometry

A
Synthesis & Purification Data Interpretation

Synthesis of 7-Oxooctanal »-| Purification (e.g., Chromatography) »| IR Spectroscopy »| Structure Elucidation »-| Purity Assessment

A

\

NMR (‘H, 12C)

Click to download full resolution via product page

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of 7-oxooctanal.

Key Functional Groups for Spectroscopic Analysis

This diagram highlights the key functional groups within 7-oxooctanal that are of primary
interest in spectroscopic analysis.

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b14670936?utm_src=pdf-body-img
https://www.benchchem.com/product/b14670936?utm_src=pdf-body
https://www.benchchem.com/product/b14670936?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14670936?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

7-Oxooctanal Structure

CH3-C(=0)-(CHz2)a-CH2-CHO

IR: ~1725 cm™! (C=0) [R: ~1715 cm~! (C=0) \IR: 2850-2960 cm~! (C-H)
'H NMR: ~9.8 ppm 'H NMR: ~2.1 ppm 'H NMR: ~1.3-2.5 ppm
13C NMR: ~202 ppm | 3C NMR: ~209 ppm 13C NMR: ~20-45 ppm

Key Functio%al Groups
Aldehyde Group Ketone Group Alkyl Chain
(-CHO) (-C(O)CH3s) (-(CH2)s-)

Click to download full resolution via product page

Caption: Key functional groups of 7-oxooctanal and their characteristic spectroscopic signals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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